Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Overview
Description
Scientific Research Applications
Antitumor Activities
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has shown significant potential in antitumor activities. A study by Almasirad et al. (2016) reported its effectiveness against SKOV-3 human tumor cell lines, indicating its potential as a cytotoxic agent. The compound induced apoptosis in these cells, demonstrating its mechanism of action in combating tumor cells (Almasirad et al., 2016).
Anticonvulsant Properties
Research has indicated the promise of 1,3,4-thiadiazole derivatives, a category that includes this compound, in anticonvulsant applications. A study conducted by the medicinal chemistry department of NUPh developed and evaluated such derivatives for their anticonvulsive activities, demonstrating significant potential in this area (Sych et al., 2018).
Antimicrobial and Antifungal Properties
Compounds in the 1,3,4-thiadiazole family have been evaluated for their antimicrobial and antifungal activities. Tang et al. (2019) found that some derivatives exhibited good activities against various pathogens, including antibacterial activity against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, and antiviral activity against tobacco mosaic virus. This suggests the potential use of this compound in similar applications (Tang et al., 2019).
Glutaminase Inhibition for Cancer Therapy
Derivatives of 1,3,4-thiadiazole, like this compound, have been explored as glutaminase inhibitors. Shukla et al. (2012) synthesized and evaluated analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide as glutaminase inhibitors, demonstrating their potential in cancer therapy by inhibiting the growth of human lymphoma cells both in vitro and in vivo (Shukla et al., 2012).
Alpha-Glucosidase Inhibition for Diabetes Management
A study by Saeedi et al. (2020) on 5-arylisoxazole-1,3,4-thiadiazole hybrids, which include derivatives like this compound, found significant alpha-glucosidase inhibitory activity. This suggests its potential application in the management of type 2 diabetes (Saeedi et al., 2020).
Mechanism of Action
Target of Action
The primary target of Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls. By targeting this enzyme, the compound can disrupt the formation of the bacterial cell wall, leading to bacterial cell death .
Mode of Action
This compound interacts with its target enzyme by binding to its active site. The compound’s binding affinity is influenced by the presence of a hydroxyl group substituted on the benzene ring . The higher the binding affinity, the more effective the compound is at inhibiting the enzyme’s activity .
Biochemical Pathways
Upon binding to the enzyme UDP-N-acetylmuramate/L-alanine ligase, this compound inhibits the synthesis of peptidoglycan. This disruption in the peptidoglycan biosynthesis pathway leads to a weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and ultimately leading to cell lysis .
Result of Action
The result of this compound’s action is the death of bacterial cells. By inhibiting the activity of UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the formation of the bacterial cell wall. This leads to cell lysis and the death of the bacteria .
Properties
IUPAC Name |
ethyl 2-[[5-[(4-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S2/c1-3-21-11(18)8-22-14-17-16-13(23-14)15-12(19)9-4-6-10(20-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVALFIIZUGGIGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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